Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-
CAS No.: 63844-89-3
Cat. No.: VC17308052
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63844-89-3 |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide |
| Standard InChI | InChI=1S/C17H24N2O2/c1-3-4-5-6-17(20)18-10-9-13-12-19-16-8-7-14(21-2)11-15(13)16/h7-8,11-12,19H,3-6,9-10H2,1-2H3,(H,18,20) |
| Standard InChI Key | UQVBBCGFPNPSGR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]- comprises three distinct regions:
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Indole Core: A bicyclic structure featuring a benzene ring fused to a pyrrole ring, substituted with a methoxy group at the 5-position .
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Ethyl Linker: A two-carbon chain connecting the indole nitrogen to the amide functional group.
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Hexanamide Tail: A six-carbon aliphatic chain terminating in a carboxamide group.
The IUPAC name, -[2-(5-methoxy-1H-indol-3-yl)ethyl]hexanamide, reflects this arrangement. The canonical SMILES string provides a linear representation of its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.4 g/mol |
| Exact Mass | 288.184 Da |
| Topological Polar SA | 57.6 Ų |
| LogP (Octanol-Water) | 4.26 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Hexanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-, typically involves a two-step process :
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Preparation of 5-Methoxytryptamine:
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Acylation with Hexanoyl Chloride:
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5-Methoxytryptamine reacts with hexanoyl chloride in the presence of a base (e.g., triethylamine) to form the final amide via nucleophilic acyl substitution.
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The reaction proceeds at room temperature in anhydrous dichloromethane, achieving yields of ~70% after purification by column chromatography .
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12–24 hours |
| Purification Method | Silica Gel Chromatography |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Peaks at δ 10.8 ppm (indole NH), δ 3.8 ppm (methoxy OCH₃), and δ 2.2–1.3 ppm (hexanamide aliphatic protons).
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¹³C NMR: Carbonyl resonance at δ 172 ppm, aromatic carbons between δ 110–150 ppm.
Infrared (IR) Spectroscopy
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Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch).
Mass Spectrometry
Future Directions
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Pharmacological Profiling: In vitro assays to evaluate affinity for melatonin and serotonin receptors.
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Toxicokinetic Studies: ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling in preclinical models.
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Environmental Fate Analysis: Biodegradability and ecotoxicology assessments under OECD guidelines.
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